3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom, a benzamide group, and a fused heterocyclic system containing imidazo[1,2-A]pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-A]pyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)acetamide
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propionamide
Uniqueness
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
923113-15-9 |
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Molecular Formula |
C20H15FN4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15FN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |
InChI Key |
YOGRKROVINPSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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